molecular formula C26H24ClN3O4 B11124746 5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124746
M. Wt: 477.9 g/mol
InChI Key: WGKHLERIZYYBMB-GYHWCHFESA-N
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Description

The compound 5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, a hydroxy group, an imidazole ring, a benzofuran moiety, and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto ester.

    Introduction of the Benzofuran Moiety: This step may involve a Friedel-Crafts acylation reaction using 2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride.

    Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.

    Addition of the Chlorophenyl Group: This step may involve a Suzuki coupling reaction using 3-chlorophenylboronic acid.

    Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The imidazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Coupling Reactions: Formation of various imidazole derivatives.

Scientific Research Applications

5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with similar compounds such as:

    5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with different substituents.

    5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar core structure but with variations in the functional groups.

The uniqueness of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24ClN3O4/c1-16-12-19-13-18(6-7-21(19)34-16)24(31)22-23(17-4-2-5-20(27)14-17)30(26(33)25(22)32)10-3-9-29-11-8-28-15-29/h2,4-8,11,13-16,23,31H,3,9-10,12H2,1H3/b24-22-

InChI Key

WGKHLERIZYYBMB-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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